1-(tert-Butyldimethylsilyloxy)-2-propanone
Overview
Description
1-(tert-Butyldimethylsilyloxy)-2-propanone is an organic compound that features a tert-butyldimethylsilyloxy group attached to a propanone backbone. This compound is of significant interest in organic synthesis due to its stability and reactivity, particularly in the formation of silyl ethers, which are commonly used as protecting groups in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butyldimethylsilyloxy)-2-propanone can be synthesized through the reaction of 2-propanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction typically occurs in an aprotic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to the hydroxyl group of the propanone, forming the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the availability of tert-butyldimethylsilyl chloride and the simplicity of the reaction setup .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyldimethylsilyloxy)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyloxy group, leading to the formation of different silyl ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various silyl ethers.
Scientific Research Applications
1-(tert-Butyldimethylsilyloxy)-2-propanone is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses, allowing
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDYTSJUGPFLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399591 | |
Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74685-00-0 | |
Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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